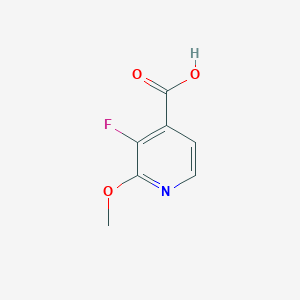

3-Fluoro-2-methoxyisonicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxyisonicotinic acid typically involves the fluorination and methoxylation of isonicotinic acid derivatives. One common method starts with 2-chloro-3-nitropyridine as a raw material. Under the catalysis of cuprous iodide and 1,10-phenanthroline, trifluoromethyl trimethylsilane reacts in DMF to obtain 2-trifluoromethyl-3-nitropyridine.

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-2-methoxyisonicotinic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 3-Fluoro-2-methoxyisonicotinic acid can be categorized as follows:

Chemistry

- Building Block : It serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds.

- Reagent : The compound can act as a reagent in various chemical reactions due to its reactive functional groups.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. Studies have shown minimum inhibitory concentrations (MIC) lower than traditional antibiotics, suggesting its potential as an alternative treatment option for infectious diseases.

- Anti-inflammatory Effects : In murine models, this compound has been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its efficacy in treating inflammatory conditions.

- Neuroprotective Properties : The compound has been linked to the inhibition of beta-secretase (BACE), an enzyme involved in the production of amyloid-beta plaques associated with Alzheimer's disease. This inhibition could lead to decreased plaque accumulation and improved cognitive function.

Medicine

- Pharmaceutical Intermediary : It plays a role as an intermediate for synthesizing pharmaceutical agents, particularly those targeting neurodegenerative diseases and infections.

- Potential Drug Development : Ongoing research is exploring its use in developing new drugs with enhanced efficacy and reduced side effects.

Industry

- Agrochemicals : The compound is utilized in the production of agrochemicals, contributing to advancements in agricultural science.

- Industrial Chemicals : Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound exhibited significant activity against Staphylococcus aureus, with an MIC value lower than that of conventional antibiotics, highlighting its potential as a new therapeutic agent.

Case Study 2: Anti-inflammatory Effects

In a controlled murine model, administration of this compound led to a significant reduction in inflammatory markers. The study aimed to assess the compound's ability to modulate immune responses, suggesting its applicability in treating diseases characterized by chronic inflammation.

Case Study 3: Alzheimer's Disease Research

Research focused on the neuroprotective effects of this compound demonstrated its ability to inhibit BACE activity. This inhibition was correlated with reduced amyloid-beta plaque formation in vitro and in vivo models, proposing a pathway for developing treatments for Alzheimer's disease.

Mécanisme D'action

The mechanism of action of 3-Fluoro-2-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed to act by inhibiting certain enzymes or receptors, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoroisonicotinic acid

- 3-Methoxyisonicotinic acid

- 4-Fluoro-3-methoxyisonicotinic acid

Comparison

3-Fluoro-2-methoxyisonicotinic acid is unique due to the presence of both fluorine and methoxy groups on the isonicotinic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

3-Fluoro-2-methoxyisonicotinic acid (CAS No. 1214362-24-9) is a compound that has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant findings from diverse research studies, including its interactions with various biological systems, its pharmacological effects, and potential therapeutic applications.

Molecular Formula : C7H6FNO3

Molecular Weight : 171.13 g/mol

Purity : Specifications vary by supplier; typically high purity is required for biological studies.

Storage Conditions : Recommended to be stored sealed in a dry environment at temperatures between 2-8°C.

The biological activity of this compound is primarily linked to its role as a phosphodiesterase (PDE) inhibitor , particularly targeting PDE2A. Phosphodiesterases are enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes including signal transduction pathways involved in neuronal function and cardiovascular health .

Table 1: Comparison of PDE Inhibitors

| Compound | Target Enzyme | Biological Activity |

|---|---|---|

| This compound | PDE2A | Enhances cAMP/cGMP signaling, potential cognitive benefits |

| Bedaquiline | Mycobacterium tuberculosis | Anti-tubercular activity |

| TRPM8 Antagonist | TRPM8 | Pain modulation and anti-inflammatory effects |

Neuropharmacology

Research indicates that inhibition of PDE2A can lead to enhanced cognitive function and may have therapeutic implications for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. In animal models, compounds that inhibit PDE2A have shown promise in reducing cognitive deficits associated with these conditions by modulating synaptic plasticity and neuronal signaling pathways .

Antimicrobial Activity

Preliminary studies suggest that derivatives of isonicotinic acid, including this compound, exhibit antimicrobial properties , particularly against Mycobacterium tuberculosis . The structural modifications in these compounds can enhance their efficacy while minimizing side effects associated with traditional treatments .

Case Studies

- Cognitive Enhancement in Animal Models : A study demonstrated that administration of PDE2A inhibitors led to improved memory retention and learning capabilities in mice subjected to cognitive stressors. The results indicated a significant increase in cAMP levels within the hippocampus, a region critical for memory formation .

- Antitubercular Activity : In vitro assays have shown that this compound exhibits effective inhibition of Mycobacterium tuberculosis growth, with IC50 values comparable to leading antitubercular agents. Further studies are needed to evaluate its efficacy in vivo .

Safety and Toxicology

While the pharmacological potential is promising, safety profiles must be established through comprehensive toxicological evaluations. Initial assessments indicate low cytotoxicity in mammalian cell lines; however, detailed studies on organ-specific toxicity and long-term effects are critical for further development .

Propriétés

IUPAC Name |

3-fluoro-2-methoxypyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREVTYKXAJVTQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.